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Introduction to Krypton Ion Sputtering
Sputter deposition is a physical vapor deposition (PVD) technique used to deposit thin films by

ejecting, or "sputtering," material from a target source onto a substrate.[1] The process typically

occurs in a vacuum chamber filled with an inert gas, which is ionized to create a plasma.[2]

While argon (Ar) is the industry standard due to its abundance and cost-effectiveness, using

heavier noble gases like krypton (Kr) offers distinct advantages for specialized, high-value

applications.[3][4]

Krypton's larger atomic mass compared to argon results in more efficient momentum transfer

during ion bombardment, which can lead to higher sputtering yields and deposition rates,

particularly for heavy target materials.[1][3] Furthermore, films deposited using krypton often

exhibit superior properties, including higher purity, lower electrical resistivity, and improved

microstructure, making it a critical process gas for advanced applications in superconductivity,

semiconductors, and biomedical devices.[5][6]

Principle and Key Advantages
The fundamental principle of sputtering relies on momentum transfer from an energetic ion to

the atoms of a target material.[7] The choice of sputtering gas is critical as its atomic weight

influences the efficiency of this transfer.[1]
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Key Advantages of Krypton Sputtering:

Higher Sputtering Yield: Krypton's atomic mass (~83.8 amu) is more than double that of

argon (~39.9 amu). This allows for more effective energy transfer to heavy target atoms,

resulting in a higher number of ejected atoms per incident ion (sputtering yield).[3][8] This

can significantly increase the film deposition rate.[3]

Improved Film Purity: Due to its larger mass, krypton has a lower probability of being

reflected from the target surface and becoming incorporated into the growing film.[5] This

leads to films with significantly lower concentrations of entrapped gas, which is crucial for

applications requiring high purity.[5][9]

Enhanced Film Properties: The higher energy of sputtered atoms when using krypton can

promote the growth of larger grains and denser films.[6] This translates to improved material

properties, such as a 20% improvement in electrical resistivity and a 300% improvement in

the residual resistivity ratio (RRR) for sputtered niobium thin films compared to those

deposited with argon.[5] For thin tungsten films used in integrated circuits, krypton sputtering

results in significantly lower sheet resistance, especially at thicknesses below 50 nm.[6][10]

Reduced Film Stress: In some applications, using krypton instead of argon has been shown

to reduce the probability of back-scattered neutrals, which can help minimize residual

stresses in the deposited films.[11]

Limitations:

Cost: The primary disadvantage of using krypton is its high cost and low natural abundance

(~1 ppm in the atmosphere) compared to argon (~1%), making it prohibitively expensive for

many standard applications.[3][4] Its use is typically justified only in specialized processes

where the performance benefits outweigh the significant cost increase.[3]

Core Applications
The unique benefits of krypton sputtering make it the preferred choice for several advanced

applications:

High-Performance Superconducting Films: The deposition of niobium (Nb) films with krypton

results in higher quality and less defective films, exhibiting lower electrical resistivity and
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larger grain sizes, which are critical for superconducting applications.[5]

Advanced Semiconductor Metallization: In the fabrication of integrated circuits, krypton is

used to sputter thin tungsten (W) layers (< 50 nm) that serve as conductive barriers.[6]

These films show lower resistivity at smaller thicknesses compared to argon-sputtered films,

enabling better performance in miniaturized devices.[6][10]

Biomedical Coatings and Getter Films: Krypton sputtering is used to create porous Zr–Co–

RE (Zirconium-Cobalt-Rare Earth) getter films for maintaining vacuum in micro-

electromechanical systems (MEMS).[12][13] The use of krypton helps achieve a loose,

columnar microstructure with a large specific surface area, enhancing the film's gas

adsorption characteristics.[12][13] Sputtered coatings are also broadly used in biomedical

applications to enhance properties like biocompatibility and corrosion resistance.[14][15]

Reactive Sputtering: Krypton can serve as the inert sputtering gas in a reactive process,

where a reactive gas (e.g., nitrogen, oxygen) is also introduced to deposit compound films

like nitrides, oxides, or carbides.[16] This allows for precise control over the film's

stoichiometry.[16]

Quantitative Data Summary
The following tables summarize key quantitative data comparing krypton and argon sputtering

processes.

Table 1: Comparison of Film Properties (Argon vs. Krypton Sputtering)
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Target Material Film Property Sputtering Gas
Value /
Observation

Reference

Niobium (Nb)
Electrical
Resistivity

Krypton

~20%
improvement
(lower
resistivity)
compared to
Argon

[5]

Niobium (Nb)

Residual

Resistivity Ratio

(RRR)

Krypton

~300%

improvement

compared to

Argon

[5]

Tungsten (W)
Resistivity (at 12

nm thickness)
Krypton ~11 µΩ·cm [6]

Tungsten (W)
Resistivity (at 12

nm thickness)
Argon

Significantly

higher than 11

µΩ·cm;

increases

sharply below

100 nm

[6]

| General | Gas Incorporation in Film | Krypton | Reduced by a factor of 1000 or more compared

to Argon |[9] |

Table 2: Sputter Yield Ordering by Ion Mass
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Target Material
Ion Energy
Range

Sputter Yield
Relationship

Observation Reference

Tungsten (W) 200 - 10,000 eV Xe > Kr > Ar

Reflects mass-
dependent
momentum
transfer
efficiency;
heavier ions
yield more
sputtered
atoms.

[8]

Molybdenum

(Mo)
500 - 1500 eV Xe > Kr > Ar

Total yields are

largest for angles

of incidence

between 45° and

60°.

[17]

| Tantalum (Ta) | 300 - 1500 eV | Xe > Kr > Ar | Consistent trend of heavier ions producing

higher sputter yields. |[17] |

Table 3: Example Process Parameters for Krypton Sputtering
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Applicat
ion

Target
Material

Sputteri
ng
Techniq
ue

Kr
Pressur
e

Kr Gas
Flow

Power /
Current

Substra
te
Temp.

Referen
ce

Submicr
on
Feature
s

Various

Magnetr
on
Sputteri
ng

< 1.0
mTorr

< 20
sccm

N/A N/A [18]

Low-

Resistivit

y W Film

Tungsten

(W)

Plasma

Sputterin

g

N/A
45 - 90

sccm
4 kW 200 °C [6]

Getter

Films (Zr-

Co-RE)

Zr-Co-RE

Alloy

DC

Magnetro

n

Sputterin

g

4.0 Pa

(~30

mTorr)

N/A 300 W N/A [13]

| W-B-C Films | Tungsten (W) | Reactive Magnetron Sputtering | ~0.53 Pa (~4 mTorr) | N/A |

900 mA | 500 °C |[11] |

Experimental Protocols & Visualizations
General Workflow for Krypton Sputtering
The diagram below outlines the standard experimental workflow for a sputtering deposition

process using krypton. It begins with substrate preparation and concludes with film

characterization.
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General Krypton Sputtering Workflow

Preparation

Sputtering Process

Post-Deposition

1. Substrate Cleaning
(e.g., sonication in acetone, IPA)

2. Target Installation
(Mount desired material)

3. Substrate Loading
(Mount substrate in chamber)

4. Pump Down
(Evacuate to base pressure, e.g., < 5x10-6 Torr)

5. Introduce Krypton Gas
(Set flow rate and process pressure)

6. Plasma Ignition
(Apply DC/RF power to target)

7. Pre-Sputtering
(Sputter onto shutter to clean target surface)

8. Deposition
(Open shutter to coat substrate)

9. Cool Down & Vent
(Turn off power, cool, vent with N2)

10. Unload Sample

11. Film Characterization
(e.g., SEM, XRD, AFM, Resistivity)
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Decision Logic: Argon vs. Krypton Sputtering

Start: Define
Deposition Requirements

Is the target material
heavy (e.g., W, Nb, Au)?

Is minimizing gas incorporation
and maximizing film purity critical?

Yes

Use Argon (Ar)
Standard, cost-effective choice

No
Are enhanced film properties

(e.g., lower resistivity, larger grains)
 a primary goal?

Yes

No

Is the significant increase
in process cost justifiable?

Yes

No

No

Use Krypton (Kr)
High-performance, specialized choice

Yes
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Reactive Sputtering Process with Krypton

DC/RF Power Supply

Target Material
(e.g., W, Ti, Zr)

(-) Bias

Krypton Plasma
(Kr, Kr+, e-)

Substrate

Sputtered Target Atoms

Kr+ Bombardment

Compound Thin Film
(e.g., WN, TiO2, Zr-Co-RE)

Reaction & Film Growth

Reactive Gas Inlet
(e.g., N2, O2, TMB)

Reactive Gas Molecules

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14647749#sputtering-deposition-techniques-using-
krypton-ions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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